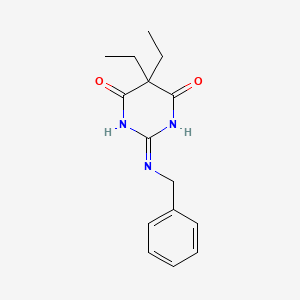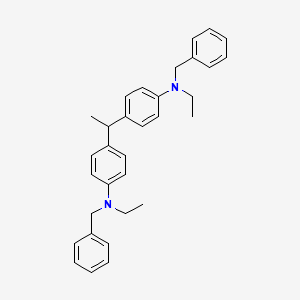
4,4'-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) is an organic compound characterized by its unique structure, which includes two benzyl and ethyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) typically involves the reaction of N-benzyl-N-ethylaniline with an ethane-1,1-diyl halide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles, facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but with bromine substituents, used in crystal engineering and material science.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Used in biological studies for its potential antileishmanial activity.
1,2-Bis(4-pyridyl)ethane: Utilized in coordination chemistry and the synthesis of metal-organic frameworks.
Uniqueness: 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
105443-04-7 |
|---|---|
Molecular Formula |
C32H36N2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-benzyl-4-[1-[4-[benzyl(ethyl)amino]phenyl]ethyl]-N-ethylaniline |
InChI |
InChI=1S/C32H36N2/c1-4-33(24-27-12-8-6-9-13-27)31-20-16-29(17-21-31)26(3)30-18-22-32(23-19-30)34(5-2)25-28-14-10-7-11-15-28/h6-23,26H,4-5,24-25H2,1-3H3 |
InChI Key |
FWAQNEMOFXFVFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(C)C3=CC=C(C=C3)N(CC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


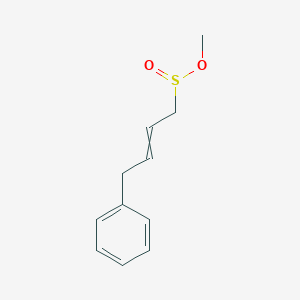
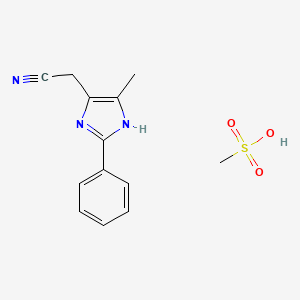
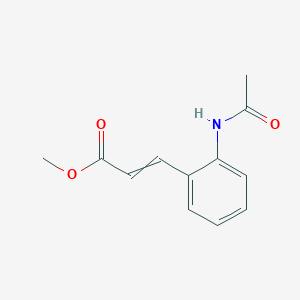
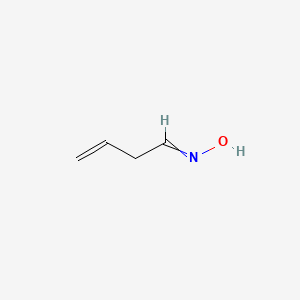
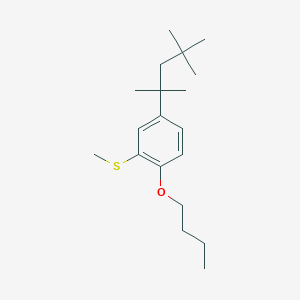
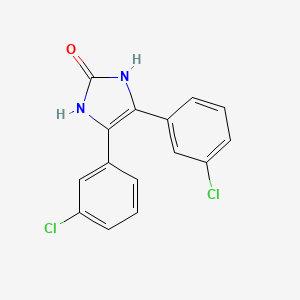
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
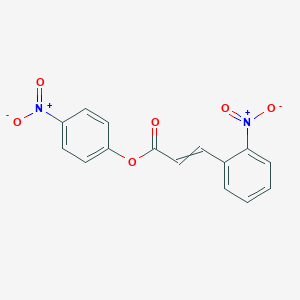
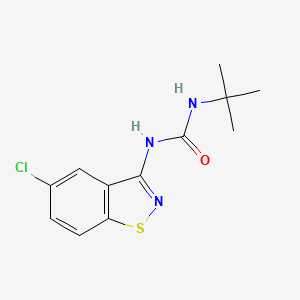
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
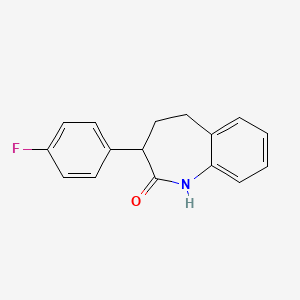
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
